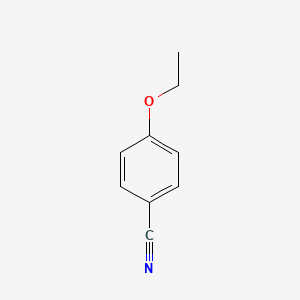

4-Ethoxybenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRLUGQMEZZDIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179806 | |

| Record name | 4-Ethoxybenzoic acid nitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25117-74-2 | |

| Record name | 4-Ethoxybenzoic acid nitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025117742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethoxybenzoic acid nitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxybenzonitrile, a versatile aromatic nitrile compound. It details the compound's chemical and physical properties, outlines a primary synthetic route with a detailed experimental protocol, and discusses its key chemical reactions. Spectroscopic data, including mass spectrometry, are presented to aid in characterization. Safety and handling information is also provided. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and materials science who are interested in the synthesis, properties, and applications of this compound.

Introduction

This compound, also known as p-ethoxybenzonitrile, is an organic compound featuring a benzene ring substituted with an ethoxy group (-OCH₂CH₃) and a nitrile group (-C≡N) at the para position. Its structure lends it to a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals. The presence of both the electron-donating ethoxy group and the electron-withdrawing nitrile group on the aromatic ring influences its reactivity and physical properties.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, application in reactions, and purification.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| CAS Number | 25117-74-2 | [1] |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 60-64 °C | |

| Boiling Point | 258 °C (lit.) | |

| Density | 1.05 g/cm³ | |

| Refractive Index | 1.52 | |

| Flash Point | 258 °C | |

| Solubility | Soluble in many organic solvents. |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from 4-hydroxybenzonitrile and an ethylating agent such as ethyl iodide or diethyl sulfate.

Synthesis Pathway: Williamson Ether Synthesis

The synthesis involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzonitrile by a base to form a phenoxide ion, which then acts as a nucleophile and attacks the electrophilic ethylating agent in an Sₙ2 reaction.

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the Williamson ether synthesis of this compound.

Materials:

-

4-Hydroxybenzonitrile

-

Ethyl iodide (or diethyl sulfate)

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Dichloromethane

-

Deionized water

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous acetone to the flask to create a stirrable suspension.

-

Add ethyl iodide (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

-

Combine the filtrates and remove the acetone using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer with deionized water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Chemical Reactivity and Transformations

This compound can undergo a variety of chemical transformations, primarily involving the nitrile group.

Reduction of the Nitrile Group

The nitrile group of this compound can be reduced to a primary amine, 4-ethoxybenzylamine, using various reducing agents. This transformation is valuable for the synthesis of pharmaceutical intermediates.

Caption: Reduction of this compound to 4-Ethoxybenzylamine.

Experimental Protocol: Catalytic Hydrogenation

-

Charge a high-pressure reactor with this compound and a suitable solvent (e.g., ethanol or methanol).

-

Add a catalytic amount of a hydrogenation catalyst (e.g., Raney nickel or palladium on carbon).

-

Seal the reactor and purge it with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to the desired pressure.

-

Heat the reaction mixture to the specified temperature with vigorous stirring.

-

Monitor the reaction by observing the hydrogen uptake.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

-

Filter the catalyst from the reaction mixture.

-

Remove the solvent under reduced pressure to obtain the crude 4-ethoxybenzylamine, which can be further purified by distillation or crystallization.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid, 4-ethoxybenzoic acid, under acidic or basic conditions.

Caption: Hydrolysis of this compound to 4-Ethoxybenzoic Acid.

Experimental Protocol: Basic Hydrolysis

-

In a round-bottom flask, dissolve this compound in an aqueous solution of a strong base, such as sodium hydroxide.

-

Heat the mixture to reflux. Ammonia gas will be evolved.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with a strong acid (e.g., hydrochloric acid) to precipitate the 4-ethoxybenzoic acid.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The product can be purified by recrystallization.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

The electron ionization mass spectrum of this compound is available through the NIST WebBook.[1] The molecular ion peak ([M]⁺) is expected at m/z = 147.

Table 2: Key Mass Spectrometry Fragments

| m/z | Interpretation |

| 147 | Molecular Ion [M]⁺ |

| 119 | [M - C₂H₄]⁺ |

| 103 | [M - C₂H₄O]⁺ |

| 91 | [C₇H₇]⁺ |

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

Table 3: Hazard and Precautionary Statements

| GHS Pictogram(s) | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

|

| Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. In case of accidental exposure, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

This compound is a valuable and versatile chemical intermediate with applications in various fields of chemical synthesis. This technical guide has provided a detailed overview of its properties, a reliable synthetic method with an experimental protocol, and key chemical transformations. The information presented herein is intended to be a practical resource for scientists and researchers, facilitating the safe and effective use of this compound in their work.

References

An In-depth Technical Guide to 4-Ethoxybenzonitrile: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-ethoxybenzonitrile, a key aromatic nitrile derivative. It details the compound's molecular structure, physicochemical properties, and spectroscopic profile. This document also outlines a common synthetic route and discusses its potential applications, particularly as an intermediate in medicinal chemistry and materials science. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound (CAS No. 25117-74-2) is an organic compound featuring a benzene ring substituted with an ethoxy group (-OCH₂CH₃) and a nitrile group (-C≡N) at the para position.[1][2][3] This structural arrangement imparts a unique combination of chemical reactivity and physical properties, making it a valuable building block in the synthesis of more complex molecules. The nitrile group can serve as a precursor to various functional groups, including amines, carboxylic acids, and amides, while the ethoxy group influences the molecule's polarity and solubility. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its use in research and development.

Molecular Structure and Identification

The structure of this compound consists of a central benzene ring with an ethoxy group at position 4 and a cyano group at position 1.

Chemical Structure:

Table 1: Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 25117-74-2 | [1][2][3] |

| Molecular Formula | C₉H₉NO | [1][2][3] |

| Molecular Weight | 147.17 g/mol | [1][3] |

| Synonyms | p-Ethoxybenzonitrile, Benzonitrile, 4-ethoxy- | [1][2] |

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in readily available literature, some properties can be inferred from closely related compounds and general chemical principles. The properties of the analogous compound, 4-methoxybenzonitrile, are well-documented and provided for comparative purposes.

Table 2: Physical and Chemical Properties

| Property | This compound (Value) | 4-Methoxybenzonitrile (for comparison) | Reference (4-Methoxybenzonitrile) |

| Melting Point | Data not available | 57-59 °C | [4] |

| Boiling Point | Data not available | 256-257 °C at 765 mmHg | [4] |

| Density | Data not available | 1.1 ± 0.1 g/cm³ | |

| Appearance | Expected to be a solid or liquid | White crystalline powder | [5] |

| Solubility | Expected to be soluble in organic solvents | Soluble in organic solvents | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern. The NIST WebBook provides an electron ionization (EI) mass spectrum for this compound.[1][2]

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| 147 | Molecular ion [M]⁺ |

| 118 | Loss of ethyl group (-C₂H₅) |

| 90 | Further fragmentation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 7.0-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Ethoxy Protons: A quartet corresponding to the -OCH₂- protons (typically δ 4.0-4.2 ppm) and a triplet for the -CH₃ protons (typically δ 1.3-1.5 ppm).

Expected ¹³C NMR Spectral Features:

-

Nitrile Carbon: A signal in the range of δ 118-120 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (typically δ 110-160 ppm), with the carbon attached to the ethoxy group being the most downfield.

-

Ethoxy Carbons: Two signals corresponding to the -OCH₂- (typically δ 60-70 ppm) and -CH₃ (typically δ 14-16 ppm) carbons.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2220-2240 | -C≡N (Nitrile) | Stretching |

| ~1600, 1500 | C=C (Aromatic) | Stretching |

| ~1250 | C-O (Aryl ether) | Asymmetric Stretching |

| ~1040 | C-O (Aryl ether) | Symmetric Stretching |

| ~2850-3000 | C-H (Alkyl) | Stretching |

Synthesis of this compound

A common and logical synthetic route to this compound is the Williamson ether synthesis, starting from 4-hydroxybenzonitrile and an ethylating agent.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of this compound from 4-hydroxybenzonitrile.

Materials:

-

4-Hydroxybenzonitrile

-

Ethyl iodide or Ethyl bromide

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or Dimethylformamide (DMF) as the solvent

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzonitrile in the chosen solvent (e.g., acetone).

-

Add a slight excess of anhydrous potassium carbonate to the solution.

-

To the stirred suspension, add a slight excess of the ethylating agent (e.g., ethyl iodide) dropwise.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

dot

Caption: Synthetic workflow for this compound via Williamson ether synthesis.

Applications in Drug Development and Research

Benzonitrile derivatives are recognized as important pharmacophores in medicinal chemistry. The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. While specific applications of this compound in drug development are not widely documented, its structural motifs are present in various biologically active molecules. For instance, the related compound 3-ethoxy-4-methoxybenzonitrile is a key intermediate in the synthesis of Apremilast, a drug used to treat certain types of psoriasis and psoriatic arthritis.[7]

The general class of alkoxybenzonitriles serves as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[5][6][8] They are often employed in the development of compounds targeting a range of therapeutic areas, including anti-inflammatory and analgesic drugs.[5]

dot

Caption: Logical relationship of this compound to its potential applications.

Safety and Handling

Conclusion

This compound is a valuable chemical intermediate with a range of potential applications in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This technical guide has summarized the available information on its structure, properties, and a common synthetic route. Further research to fully characterize its physical properties, spectroscopic data, and biological activity is warranted to unlock its full potential in the development of novel molecules and materials.

References

- 1. Benzonitrile, 4-ethoxy- [webbook.nist.gov]

- 2. Benzonitrile, 4-ethoxy- [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. 4-メトキシベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]

- 8. 4-Methoxybenzonitrile | Alzchem Group [alzchem.com]

An In-depth Technical Guide to 4-Ethoxybenzonitrile (CAS 25117-74-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethoxybenzonitrile, a versatile aromatic nitrile compound. It covers its physicochemical properties, synthesis, purification, and analytical characterization, with a focus on its applications as an intermediate in the pharmaceutical and liquid crystal industries.

Core Compound Information

This compound , with the CAS number 25117-74-2 , is an organic compound featuring a benzene ring substituted with an ethoxy (-OCH₂CH₃) group and a nitrile (-C≡N) group at the para position.[1] This substitution pattern imparts a moderate polarity to the molecule.[1] It is also commonly known as p-ethoxybenzonitrile.[1]

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder or solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 25117-74-2 | [2][3] |

| Molecular Formula | C₉H₉NO | [2][3] |

| Molecular Weight | 147.17 g/mol | [2][3] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 61-63 °C | Not explicitly cited |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in many organic solvents | [4] |

Synthesis and Purification

The synthesis of this compound can be effectively achieved through a Williamson ether synthesis, a well-established method for forming ethers.[4] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol describes the synthesis of this compound from 4-cyanophenol and an ethylating agent.

Materials:

-

4-Cyanophenol

-

Ethyl iodide or Ethyl bromide

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Acetone or Dimethylformamide (DMF)

-

Water

-

Dichloromethane or Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyanophenol in a suitable solvent such as acetone or DMF.

-

Add a base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

-

To this mixture, add an ethylating agent, such as ethyl iodide or ethyl bromide, dropwise.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent like dichloromethane or ethyl acetate.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase to obtain the crude this compound.

Purification Protocol: Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

Materials:

-

Crude this compound

-

Suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes)

-

Erlenmeyer flask

-

Heating source (hot plate)

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol or ethyl acetate).

-

Heat the mixture gently until the solid completely dissolves.

-

If a single solvent is not effective, a two-solvent system can be used. Dissolve the compound in a minimal amount of a hot, good solvent, and then add a hot, poor solvent (e.g., water or hexanes) dropwise until the solution becomes slightly turbid. Add a few drops of the good solvent to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature.

-

Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons) and the aromatic protons on the benzene ring (two doublets, characteristic of a para-substituted system).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the ethoxy group, the aromatic ring, and the nitrile carbon.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands. The most prominent peaks would be:

-

A strong, sharp peak around 2220-2230 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.

-

Strong absorptions in the 1250-1000 cm⁻¹ region due to the C-O stretching of the ether linkage.

-

Peaks in the 3100-3000 cm⁻¹ range for aromatic C-H stretching and below 3000 cm⁻¹ for aliphatic C-H stretching of the ethoxy group.

-

Absorptions around 1600 cm⁻¹ and 1500 cm⁻¹ due to C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 147, corresponding to its molecular weight.[5]

Applications in Drug Development and Material Science

This compound serves as a key intermediate in the synthesis of more complex molecules for various applications.

Pharmaceutical Intermediate

Benzonitrile derivatives are important building blocks in medicinal chemistry. This compound is a precursor for the synthesis of various pharmaceutical agents. For instance, the related compound, 4-(2-dimethylamino)ethoxybenzonitrile, is a known intermediate in the synthesis of Itopride , a prokinetic agent used to treat gastrointestinal motility disorders.[6] This suggests a potential synthetic pathway where the ethoxy group of this compound could be further functionalized.

Liquid Crystal Precursor

Alkoxy-substituted benzonitriles are common structural motifs in liquid crystal molecules. The rigid benzonitrile core provides the necessary anisotropy, while the flexible alkoxy chain influences the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase. This compound can be used as a precursor to synthesize more complex liquid crystalline materials with desired electro-optical properties for display applications.[7]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

This guide provides a foundational understanding of this compound for researchers and professionals. Further investigation into its specific reaction kinetics, biological activities, and material properties will undoubtedly uncover new applications for this versatile compound.

References

- 1. WO2007074386A2 - A novel process for synthesis of itopride and itâs novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide - Google Patents [patents.google.com]

- 2. Benzonitrile, 4-ethoxy- [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Benzonitrile, 4-ethoxy- [webbook.nist.gov]

- 6. patents.justia.com [patents.justia.com]

- 7. greyhoundchrom.com [greyhoundchrom.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery of Substituted Benzonitrile Compounds

Substituted benzonitriles are a cornerstone in modern medicinal chemistry, serving as pivotal structural motifs and key intermediates in the synthesis of a wide range of pharmaceuticals.[1][2][3] Characterized by a cyano (-C≡N) group attached to a benzene ring, these compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The nitrile group's unique electronic properties and linear geometry allow it to act as a versatile pharmacophore, often serving as a bioisostere for ketones or engaging in crucial hydrogen bond interactions within protein binding sites.[7] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of substituted benzonitriles, supported by detailed experimental protocols, quantitative data, and process visualizations.

Core Synthetic Strategies

The synthesis of substituted benzonitriles is a well-established field in organic chemistry, with several robust methods available. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and functional group tolerance. The primary approaches include the cyanation of aryl halides, the Sandmeyer reaction, the dehydration of benzamides, and direct synthesis from benzaldehydes.[1]

Experimental Protocol: Palladium-Catalyzed Cyanation of an Aryl Halide

This protocol describes a common method for introducing a cyano group onto an aromatic ring using a palladium catalyst.

Materials:

-

Aryl halide (e.g., 4-bromotoluene)

-

Zinc cyanide (Zn(CN)₂)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Solvent (e.g., Dimethylformamide, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried flask, add the aryl halide (1.0 eq), zinc cyanide (0.6 eq), and the palladium catalyst (0.05 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the substituted benzonitrile.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The benzonitrile scaffold is prevalent in drugs targeting a multitude of diseases. Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to understand how the physicochemical properties of these compounds correlate with their biological activities, with hydrophobicity and reactivity descriptors often being key parameters.[4][8]

Anticancer Activity

Benzonitrile derivatives are prominent in oncology research, acting on various targets to inhibit cancer cell proliferation.[4] They have been developed as inhibitors of key enzymes like kinases and aromatase, and show cytotoxic effects against numerous cancer cell lines.[4][7]

Kinase Inhibition

Protein kinases are critical regulators of cell signaling, and their dysregulation is a common feature in cancer.[9] Benzonitrile compounds have been successfully designed as inhibitors of several kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Jun N-terminal kinase-3 (JNK3), and Bcr-Abl.[4][10] The nitrile group can form important interactions in the ATP-binding pocket of these enzymes.

PD-1/PD-L1 Inhibition

Immune checkpoint inhibitors are a revolutionary cancer therapy. Recently, biphenyl-1,2,3-triazol-benzonitrile derivatives have been synthesized and identified as inhibitors of the programmed death-protein 1 (PD-1) and its ligand (PD-L1) interaction, a key pathway for immune evasion in tumors.[11]

Table 1: Anticancer Activity of Selected Benzonitrile Derivatives

| Compound ID | Derivative Class | Target / Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

|---|---|---|---|---|

| 7 | Biphenyl-triazol-benzonitrile | PD-1/PD-L1 Interaction | 8.52 µM | [11] |

| 5d | Quinazolinone-benzonitrile | DPP-4 Enzyme | 1.46 µM | [12] |

| 2l | Indole-Acrylonitrile | NCI-60 Panel (Mean) | 0.38 µM | [4][13] |

| 5c | Indole-Acrylonitrile | Leukemia (HL-60) | 0.0244 µM | [13] |

| 8m | 1,2,3-Benzotriazine | T47D Breast Cancer | More potent than PTK787 | [14] |

| NS-187 (9b) | 3-Substituted Benzamide | Bcr-Abl Positive K562 | Highly Potent |[10] |

Experimental Protocol: HTRF Assay for PD-1/PD-L1 Inhibition

This protocol outlines a method to screen compounds for their ability to disrupt the PD-1/PD-L1 protein-protein interaction using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[11]

Materials:

-

Recombinant human PD-1 and PD-L1 proteins

-

HTRF donor and acceptor fluorophores (e.g., tagged antibodies)

-

Assay buffer

-

Test compounds (benzonitrile derivatives)

-

384-well microplate

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 384-well plate, add the PD-1 protein, PD-L1 protein, and the test compound solution.

-

Incubate the mixture for a specified time (e.g., 60 minutes) at room temperature to allow for binding.

-

Add the HTRF donor and acceptor reagents (e.g., anti-PD-1-Eu³⁺ and anti-PD-L1-XL665).

-

Incubate for a second period (e.g., 2-4 hours) at room temperature, protected from light.

-

Read the plate on an HTRF reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) and determine the percent inhibition for each compound concentration.

-

Plot the inhibition data against the compound concentration to determine the IC₅₀ value.

Anti-inflammatory and Antimicrobial Activities

Certain substituted benzonitriles have been evaluated for non-steroidal anti-inflammatory activity.[6] Studies using the carrageenan-induced pedal edema assay in rats identified several compounds, such as 2-chloroterephthalonitrile and 2-fluoroterephthalonitrile, that produced significant reductions in inflammation.[6] Additionally, other series of benzonitrile derivatives have demonstrated moderate to good antibacterial activity, with structure-activity relationship studies indicating that the presence of halogens can enhance potency.[5]

Table 2: Anti-inflammatory Activity of Selected Cyanobenzenes

| Compound | Dose (mg/kg) | % Reduction in Edema | Reference |

|---|---|---|---|

| Phenylbutazone (Standard) | 100 | 43.8% | [6] |

| Trimesonitrile | 200 | 32% | [6] |

| 4-Chlorobenzonitrile | 200 | 30% | [6] |

| 2-Chloroterephthalonitrile | 200 | 46% | [6] |

| 2-Fluoroterephthalonitrile | 200 | 49% |[6] |

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a vital computational tool in the rational design of novel benzonitrile-based therapeutic agents.[4] It establishes a mathematical relationship between the chemical structure of a compound and its biological activity. This allows for the prediction of the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. For benzonitrile derivatives, QSAR studies have confirmed the importance of parameters like hydrophobicity and electronic reactivity in determining their toxicological and pharmacological profiles.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2013034238A1 - Benzonitrile derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 10. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Ethoxy Group in Benzonitrile Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzonitrile derivatives are a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. The electronic properties and synthetic accessibility of the benzonitrile core make it a privileged structure in drug design. The introduction of various substituents onto the benzene ring allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties, as well as its biological activity. Among these, the ethoxy group plays a significant role in modulating the therapeutic potential of benzonitrile derivatives. This technical guide provides an in-depth analysis of the role of the ethoxy group in benzonitrile derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

The Influence of the Ethoxy Group on Physicochemical Properties and Biological Activity

The ethoxy group, an electron-donating substituent, can significantly impact the properties of a benzonitrile derivative. Compared to a methoxy group, the ethoxy group is slightly larger and more lipophilic. These differences, though subtle, can have profound effects on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Structure-Activity Relationship (SAR) Insights

Quantitative Data Summary

The following tables summarize key physicochemical and biological data for select ethoxy-substituted benzonitrile derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Application/Activity |

| 2-Ethoxybenzonitrile | C₉H₉NO | 147.17 | - | - | Intermediate in the synthesis of the phosphodiesterase(V) inhibitor, vardenafil. |

| 3-Ethoxybenzonitrile | C₉H₉NO | 147.17 | - | - | Chemical intermediate. |

| 4-Ethoxybenzonitrile | C₉H₉NO | 147.17 | - | - | Chemical intermediate. |

| 3-Ethoxy-4-methoxybenzonitrile | C₁₀H₁₁NO₂ | 177.20 | 70 | 281.9 ± 25.0 | Intermediate for pharmaceuticals like Apremilast; antifungal agent.[2][3] |

| 4-[2-(Dimethylamino)ethoxy]benzonitrile | C₁₁H₁₄N₂O | 190.24 | - | - | Key intermediate in the synthesis of Itopride hydrochloride, a gastroprokinetic agent.[4] |

| Compound Class/Derivative Example | Target/Cell Line | IC₅₀/GI₅₀ | Reference |

| 4-(2-(dimethylamino)ethoxy)benzohydrazide derivative (H4) | MCF-7 (Breast Cancer) | 27.39 µM | [5][6] |

| 4-(2-(dimethylamino)ethoxy)benzohydrazide derivative (H4) | A549 (Lung Cancer) | 45.24 µM | [5][6] |

| 4-(2-(dimethylamino)ethoxy)benzohydrazide derivative (H19) | MCF-7 (Breast Cancer) | 34.37 µM | [5][6] |

| 4-(2-(dimethylamino)ethoxy)benzohydrazide derivative (H19) | A549 (Lung Cancer) | 61.50 µM | [5][6] |

Key Signaling Pathways and Experimental Workflows

The biological effects of ethoxy-benzonitrile derivatives are often mediated through their interaction with specific cellular signaling pathways. For instance, many nitrile-containing compounds have been investigated as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a key player in cancer cell proliferation and survival.

EGFR Signaling Pathway

// Nodes Ligand [label="EGF/TGF-α", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ethoxynitrile [label="Ethoxy-Benzonitrile\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Ligand -> EGFR [label="Binds"]; EGFR -> Dimerization; Dimerization -> RAS; Dimerization -> PI3K; RAS -> RAF -> MEK -> ERK -> Proliferation; PI3K -> AKT -> Proliferation; Ethoxynitrile -> Dimerization [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } dot Caption: EGFR signaling pathway and inhibition by ethoxy-benzonitrile derivatives.

General Workflow for Synthesis and Biological Evaluation

// Nodes start [label="Starting Materials\n(e.g., Hydroxybenzonitrile)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; synthesis [label="Synthesis of Ethoxy-\nBenzonitrile Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification & \nCharacterization\n(Chromatography, NMR, MS)", fillcolor="#FBBC05", fontcolor="#202124"]; in_vitro [label="In Vitro Biological Assays\n(e.g., MTT, Enzyme Inhibition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sar [label="Structure-Activity\nRelationship (SAR) Analysis", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; lead_opt [label="Lead Optimization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; in_vivo [label="In Vivo Studies\n(Animal Models)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Candidate Drug", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> synthesis; synthesis -> purification; purification -> in_vitro; in_vitro -> sar; sar -> lead_opt; lead_opt -> synthesis; in_vitro -> in_vivo; in_vivo -> end; } dot Caption: Workflow for synthesis and evaluation of ethoxy-benzonitrile derivatives.

Detailed Experimental Protocols

Synthesis of 3-Ethoxy-4-methoxybenzonitrile

This protocol describes the synthesis of 3-ethoxy-4-methoxybenzonitrile from 3-hydroxy-4-methoxybenzonitrile.

Materials:

-

3-hydroxy-4-methoxybenzonitrile

-

Bromoethane

-

Potassium carbonate

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

In a 100 ml flask, combine 10g (67.11 mmol) of 3-hydroxy-4-methoxybenzonitrile, 25 ml (335.2 mmol) of bromoethane, 10.25g of potassium carbonate, and 50 ml of dimethylformamide.

-

Heat the mixture to 100°C with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete after 8 hours.

-

Once the reaction is complete, stop heating and allow the mixture to cool to room temperature.

-

Add 100 ml of water to the reaction mixture.

-

Extract the product with ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the ethyl acetate solvent under reduced pressure to obtain the white solid product (11.09g).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

Test ethoxy-benzonitrile derivative

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Culture cancer cells in a suitable medium at 37°C in a 5% CO₂ incubator.

-

Seed the cells into 96-well plates at a density of 8 x 10³ cells/well in 100 µL of medium and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compound.

-

Incubate the plates for 24-48 hours.

-

After incubation, remove the medium containing the test compound and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

-

Incubate the plates for 4 hours at 37°C.

-

Remove the MTT-containing medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value from a dose-response curve.[7]

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of ethoxy-benzonitrile derivatives against a specific enzyme.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

Test ethoxy-benzonitrile derivative (inhibitor)

-

Assay buffer

-

96-well plate (e.g., black plate for fluorescence assays)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Reagent Preparation: Prepare working solutions of the enzyme, substrate, and serial dilutions of the test compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the test compound at various concentrations. Include control wells with buffer only (no enzyme), enzyme and buffer (100% activity), and a known inhibitor (positive control).

-

Pre-incubation: Add the enzyme solution to the wells containing the test compound and controls. Incubate for a specific period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

-

Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

-

Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the 100% activity control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion

The ethoxy group is a valuable substituent in the design of benzonitrile-based drug candidates. Its electronic and steric properties can be leveraged to optimize a compound's pharmacokinetic profile and enhance its biological activity. The synthetic accessibility of ethoxy-benzonitrile derivatives, coupled with their potential to interact with key biological targets, ensures their continued importance in medicinal chemistry. Further systematic SAR studies focusing on varying the alkoxy chain length on a common benzonitrile scaffold will be instrumental in fully elucidating the role of the ethoxy group and guiding the rational design of next-generation therapeutics.

References

- 1. Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

4-Ethoxybenzonitrile comprehensive literature review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 4-ethoxybenzonitrile, a versatile aromatic nitrile. The document details its synthesis, physicochemical properties, and spectroscopic data. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Concepts

Chemical Structure and Properties

This compound, with the chemical formula C₉H₉NO, is an aromatic compound featuring an ethoxy group (-OCH₂CH₃) and a nitrile group (-C≡N) attached to a benzene ring at positions 1 and 4, respectively. This substitution pattern imparts specific chemical reactivity and physical characteristics to the molecule. The presence of the nitrile group makes it a useful precursor for the synthesis of various functional groups, including amines, carboxylic acids, and tetrazoles, which are significant in medicinal chemistry. The ethoxy group influences the compound's polarity, solubility, and metabolic stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 25117-74-2 | [1] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Melting Point | 62-64 °C | N/A |

| Boiling Point | 257-259 °C | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Solubility | Soluble in common organic solvents such as ethanol, acetone, and diethyl ether. Insoluble in water. | N/A |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an ethyl halide by the phenoxide ion of 4-cyanophenol (also known as 4-hydroxybenzonitrile).

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is based on established procedures for Williamson ether synthesis.[2][3][4]

Materials:

-

4-Cyanophenol

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ethyl iodide (or ethyl bromide)

-

Anhydrous acetone (or N,N-dimethylformamide - DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for filtration

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanophenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone (or DMF) to a concentration of approximately 0.5 M.

-

Addition of Alkylating Agent: While stirring the suspension at room temperature, add ethyl iodide (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (for acetone, the boiling point is 56 °C) and maintain the reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x volume of organic layer) and brine (1 x volume of organic layer).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound as a white to off-white crystalline solid.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the expected and reported spectral data.

Table 2: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.60 | Doublet | 2H | Aromatic H (ortho to -CN) |

| ~6.95 | Doublet | 2H | Aromatic H (ortho to -OEt) |

| ~4.10 | Quartet | 2H | -OCH₂CH₃ |

| ~1.45 | Triplet | 3H | -OCH₂CH₃ |

Note: Predicted values are based on the analysis of similar structures.[5][6]

Table 3: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C-OEt |

| ~134 | Aromatic CH (ortho to -CN) |

| ~119 | -C≡N |

| ~115 | Aromatic CH (ortho to -OEt) |

| ~105 | C-CN |

| ~64 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

Note: Predicted values are based on the analysis of similar structures.[5][6]

Table 4: Infrared (IR) Spectroscopic Data for this compound (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium-Strong | Aliphatic C-H stretch (-CH₂, -CH₃) |

| ~2220-2230 | Strong, Sharp | C≡N stretch |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O stretch (asymmetric) |

| ~1040 | Strong | Aryl-O stretch (symmetric) |

Note: Predicted values are based on characteristic absorption frequencies of functional groups.[7]

Table 5: Mass Spectrometry (MS) Data for this compound

| m/z | Proposed Fragment |

| 147 | [M]⁺ (Molecular Ion) |

| 132 | [M - CH₃]⁺ |

| 119 | [M - C₂H₄]⁺ |

| 103 | [M - C₂H₄ - O]⁺ or [M - C₂H₅O]⁺ |

| 91 | [C₇H₇]⁺ |

| 76 | [C₆H₄]⁺ |

Data obtained from the NIST WebBook.[8]

Applications in Drug Development

This compound and its derivatives serve as crucial intermediates in the synthesis of various pharmaceutically active compounds.

Role as a Synthetic Intermediate

A notable application is in the synthesis of Apremilast, a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriasis and psoriatic arthritis.[5][9] The structurally related 3-ethoxy-4-methoxybenzonitrile is a key building block in the multi-step synthesis of this drug.[5] The ethoxy group in these intermediates is critical for modulating the pharmacological properties of the final drug molecule, including its potency, selectivity, and pharmacokinetic profile.

Potential Biological Activity

While this compound is primarily utilized as a synthetic intermediate, the benzonitrile moiety is present in a number of biologically active compounds. The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. However, there is limited publicly available information on the direct biological activity or pharmacological profile of this compound itself. Further research would be required to explore any potential therapeutic applications of this compound as a standalone agent.

Signaling Pathways

As this compound is mainly an intermediate, its direct interaction with specific signaling pathways is not well-documented. However, its role in the synthesis of PDE4 inhibitors like Apremilast indirectly links it to the cyclic adenosine monophosphate (cAMP) signaling pathway. PDE4 enzymes are responsible for the degradation of cAMP. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various downstream signaling cascades involved in inflammation.

Conclusion

This compound is a valuable chemical intermediate with straightforward synthesis via the Williamson ether reaction. Its well-defined spectroscopic signature allows for reliable identification and quality control. While its primary role to date has been in the synthesis of more complex pharmaceutical agents, the presence of the benzonitrile scaffold suggests potential for further exploration of its own biological activities. This guide provides a foundational resource for researchers and developers working with this versatile compound.

References

- 1. scbt.com [scbt.com]

- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Benzonitrile, 4-ethoxy- [webbook.nist.gov]

- 9. In-Vitro Toxicology Division | CPT℠ Labs [cptclabs.com]

An In-depth Technical Guide to the Fundamental Chemistry of Alkoxybenzonitriles

For Researchers, Scientists, and Drug Development Professionals

Alkoxybenzonitriles are a class of organic compounds characterized by a benzene ring substituted with both an alkoxy (-OR) group and a nitrile (-C≡N) group. This unique combination of functional groups imparts a range of chemical properties and biological activities, making them significant scaffolds in medicinal chemistry and materials science. Their roles as key intermediates and pharmacophores in the development of therapeutic agents continue to drive research into their fundamental chemistry.

Synthesis of Alkoxybenzonitriles

The synthesis of alkoxybenzonitriles can be broadly approached in two ways: forming the ether linkage on a pre-existing cyanophenol or introducing the nitrile group to an alkoxybenzene derivative.

Williamson Ether Synthesis

The most common and versatile method for preparing alkoxybenzonitriles is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxybenzonitrile (cyanophenol) with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[1][2][3]

General Reaction:

-

Step 1 (Deprotonation): A hydroxybenzonitrile is treated with a base (e.g., NaH, K₂CO₃) to form a sodium or potassium cyanophenoxide.

-

Step 2 (Nucleophilic Attack): The resulting phenoxide attacks a primary alkyl halide (e.g., methyl iodide, ethyl bromide), forming the alkoxybenzonitrile and a salt byproduct.[3]

Because this is an SN2 reaction, primary alkyl halides are preferred to minimize competing elimination reactions that are common with secondary and tertiary halides.[2][3]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Theoretical and Computational Studies of 4-Ethoxybenzonitrile

Introduction

This compound is an aromatic organic compound featuring an ethoxy group (-OCH₂CH₃) and a nitrile group (-C≡N) attached to a benzene ring at the para position. This molecule serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The nitrile group is a versatile functional group in drug discovery, capable of participating in various interactions with biological targets, including polar contacts and hydrogen bonding.[2] Furthermore, nitrile-containing compounds are of interest as potential covalent binders to cysteine residues in proteins, a mechanism that can be explored for designing targeted therapeutics.[2][3]

Theoretical and computational chemistry provide indispensable tools for understanding the molecular properties of this compound at an atomic level. Methods such as Density Functional Theory (DFT) allow for the precise calculation of its structural, vibrational, and electronic properties.[4] These computational insights, when correlated with experimental data, facilitate a deeper understanding of the molecule's reactivity, stability, and potential biological activity, thereby accelerating research and development efforts. This guide provides a comprehensive overview of the theoretical and computational approaches used to study this compound, complete with data summaries and detailed protocols.

Physicochemical Properties

A summary of the key physicochemical properties for a closely related analogue, 4-Methoxybenzonitrile, is presented below, offering a reference point for this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO (for 4-Methoxybenzonitrile) | [5] |

| Molecular Weight | 133.15 g/mol (for 4-Methoxybenzonitrile) | [5] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 57 - 60 °C (for 4-Methoxybenzonitrile) | [6] |

| Boiling Point | 256 - 257 °C (for 4-Methoxybenzonitrile) | [6] |

| IUPAC Name | 4-methoxybenzonitrile | [5] |

| Canonical SMILES | COc1ccc(cc1)C#N | [5] |

Theoretical and Computational Methodologies

The study of this compound heavily relies on quantum chemical calculations to elucidate its molecular characteristics.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is the most common computational method for studying such molecules due to its favorable balance of accuracy and computational cost.[4]

-

Functional and Basis Set : Calculations are typically performed using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a Pople-style basis set like 6-311++G(d,p).[4][7] This level of theory is well-suited for predicting geometries, vibrational frequencies, and electronic properties of organic molecules.[8]

Key Computational Analyses

-

Geometry Optimization : The first step involves finding the lowest energy conformation of the molecule. This provides key structural parameters like bond lengths and angles.

-

Vibrational Analysis : Following optimization, frequency calculations are performed to confirm the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[4] The Potential Energy Distribution (PED) analysis is often used to assign the character of vibrational modes.[8][9]

-

Spectroscopic Prediction :

-

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts.[7][10]

-

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum and understand the nature of electronic transitions, such as π→π* transitions.[11]

-

-

Frontier Molecular Orbital (FMO) Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[4]

-

Molecular Docking : To investigate potential applications in drug development, molecular docking simulations are performed. This computational technique predicts the preferred orientation of the molecule (ligand) when bound to a specific protein target (receptor) and estimates the binding affinity.[12][13]

Data Presentation: Computational vs. Experimental

The following tables summarize typical quantitative data obtained from computational studies, often compared with experimental values for validation. The data for related benzonitrile derivatives are used here to illustrate the expected results for this compound.

Table 4.1: Vibrational Frequencies (FT-IR & FT-Raman) for Substituted Benzonitriles

Theoretical calculations performed at the B3LYP/6-311++G(d,p) level. Experimental data obtained from solid-phase spectra.

| Assignment | Experimental FT-IR (cm⁻¹) | Theoretical FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical FT-Raman (cm⁻¹) |

| C≡N Stretch | 2234 | 2230 | 2235 | 2231 |

| C-H Stretch (Aromatic) | 3075 | 3070 | 3078 | 3072 |

| C-C Stretch (Ring) | 1605 | 1600 | 1608 | 1602 |

| C-O Stretch | 1260 | 1255 | 1262 | 1258 |

| C-H in-plane bend | 1180 | 1175 | 1182 | 1178 |

| (Data is representative based on studies of similar molecules like 4-hydroxybenzonitrile and 4-methoxybenzonitrile).[4][8] |

Table 4.2: NMR Chemical Shifts (¹H & ¹³C) for a Substituted Benzonitrile Analogue

Theoretical calculations performed using the GIAO method.

| Atom Position | Experimental ¹H (ppm) | Theoretical ¹H (ppm) | Experimental ¹³C (ppm) | Theoretical ¹³C (ppm) |

| C1 (C-CN) | - | - | 105.2 | 106.0 |

| C2, C6 (ortho to CN) | 7.62 | 7.65 | 132.5 | 133.1 |

| C3, C5 (meta to CN) | 6.95 | 6.98 | 114.8 | 115.3 |

| C4 (C-O) | - | - | 162.1 | 162.9 |

| C≡N | - | - | 119.3 | 120.0 |

| O-CH₂- | 4.08 | 4.10 | 64.0 | 64.5 |

| -CH₃ | 1.42 | 1.45 | 14.7 | 15.1 |

| (Data is hypothetical for this compound, based on typical shifts and computational accuracy for analogues).[7][10] |

Table 4.3: Frontier Molecular Orbital (FMO) Properties

| Parameter | Value (eV) |

| HOMO Energy | -6.52 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Energy Gap (ΔE) | 5.27 |

| (Representative values based on DFT calculations for similar aromatic nitriles).[7][14] |

Protocols

Experimental Protocol: Spectroscopic Analysis

-

Sample Preparation : Dissolve a small quantity of synthesized and purified this compound in a suitable solvent (e.g., CDCl₃ for NMR, ethanol for UV-Vis). For FT-IR and FT-Raman, the solid sample can be used directly.[10]

-

FT-IR Spectroscopy : Record the spectrum using a spectrometer (e.g., PerkinElmer) in the range of 4000–400 cm⁻¹. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.[15]

-

FT-Raman Spectroscopy : Acquire the spectrum using a spectrometer (e.g., BRUKER RFS 27) in the range of 4000–100 cm⁻¹. Use a laser excitation source (e.g., 1064 nm Nd:YAG) and accumulate over 100 scans for a good signal-to-noise ratio.[10]

-

NMR Spectroscopy : Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., Bruker 400 MHz). Use tetramethylsilane (TMS) as an internal standard.[16]

-

UV-Vis Spectroscopy : Measure the absorption spectrum using a UV-Visible spectrophotometer (e.g., Agilent Cary series) in the 200–800 nm range.[10]

Computational Protocol: DFT Calculations

-

Software : Utilize a quantum chemistry software package such as Gaussian or ORCA.[8]

-

Input Structure : Build the initial 3D structure of this compound using a molecular editor like GaussView or Avogadro.

-

Geometry Optimization : Perform a full geometry optimization without constraints using the B3LYP functional and the 6-311++G(d,p) basis set. Convergence criteria should be set to tight or very tight.

-

Frequency Calculation : At the same level of theory, perform a frequency calculation on the optimized geometry to obtain vibrational modes and confirm the structure is a true minimum.

-

NMR and UV-Vis Calculation : Use the optimized geometry to perform GIAO calculations for NMR shifts and TD-DFT calculations for electronic transitions. For solvent effects, an implicit solvation model like the Polarizable Continuum Model (PCM) can be used.[17]

-

Data Analysis : Analyze the output files to extract geometrical parameters, vibrational frequencies (and visualize modes), NMR chemical shifts, and electronic transition energies. Compare theoretical data with experimental results.

Computational Protocol: Molecular Docking

-

Receptor Preparation : Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation : Generate the 3D conformation of this compound and optimize its geometry using a suitable force field or quantum chemical method. Assign charges and define rotatable bonds.

-

Docking Simulation : Use docking software (e.g., AutoDock, Molegro Virtual Docker).[12] Define the binding site (grid box) on the receptor. Run the docking algorithm to generate multiple binding poses of the ligand in the receptor's active site.

-

Pose Analysis : Analyze the resulting poses based on their predicted binding affinity (docking score) and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor's amino acid residues.[18]

Visualizations

Workflow for Computational Analysis

Caption: General workflow for the computational analysis of this compound.

Proposed Mechanism: Covalent Interaction with Cysteine

Caption: Potential mechanism of covalent modification of a protein by a nitrile compound.

Experimental Characterization Workflow

Caption: Standard experimental workflow for synthesis and characterization.

References

- 1. nbinno.com [nbinno.com]

- 2. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Predicting the reactivity of nitrile-carrying compounds with cysteine: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantum chemical studies and vibrational analysis of 4-acetyl benzonitrile, 4-formyl benzonitrile and 4-hydroxy benzonitrile--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cyberleninka.ru [cyberleninka.ru]

- 10. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Molecular docking studies of 1, 3, 4 oxadiazoles Derivatives as anti-convulsive agents [wjarr.com]

- 13. repository.unar.ac.id [repository.unar.ac.id]

- 14. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. ijstr.org [ijstr.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 1H NMR Spectrum Analysis of 4-Ethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-ethoxybenzonitrile. It includes a detailed breakdown of the spectral data, a standard experimental protocol for acquiring such a spectrum, and a logical visualization of the structure-spectrum correlation.

1H NMR Spectral Data of this compound

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and ethoxy protons. The quantitative data, including chemical shifts (δ), multiplicities, and coupling constants (J), are summarized in the table below. These values were determined from the spectrum of this compound in deuterated chloroform (CDCl3).

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| H-a (CH3) | ~1.45 | Triplet (t) | ~7.0 | 3H |

| H-b (CH2) | ~4.08 | Quartet (q) | ~7.0 | 2H |

| H-c (Aromatic) | ~6.92 | Doublet (d) | ~8.8 | 2H |

| H-d (Aromatic) | ~7.58 | Doublet (d) | ~8.8 | 2H |

Experimental Protocol for 1H NMR Spectroscopy

This section outlines a standard procedure for the preparation of a sample of this compound and the subsequent acquisition of its 1H NMR spectrum.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-20 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.

-

Dissolution: Gently agitate the vial to ensure the complete dissolution of the sample. If necessary, the sample can be briefly sonicated.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid transferring any solid particulates. A small plug of glass wool in the pipette can be used for filtration if necessary.

-

Capping: Securely cap the NMR tube.

2.2. Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer is typically used for obtaining high-resolution spectra.

-

Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR probe.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl3 solvent. Perform shimming on the sample to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

-

Acquisition Parameters: Set the following typical acquisition parameters for a 1H NMR experiment:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (can be adjusted based on sample concentration)

-

Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

-

-

Data Processing: After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) signal. Phase and baseline correct the resulting spectrum. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

Structure-Spectrum Correlation

The relationship between the molecular structure of this compound and its characteristic 1H NMR spectrum can be visualized as a logical workflow. The diagram below illustrates how the unique chemical environment of each proton group leads to its specific signal in the spectrum.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4-Ethoxybenzonitrile

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Ethoxybenzonitrile. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed look at spectral data, experimental protocols, and structural assignments.

Introduction to ¹³C NMR Spectroscopy of this compound